molecular formula C13H12O3S B14304870 [(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid CAS No. 113661-85-1

[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid

Cat. No.: B14304870
CAS No.: 113661-85-1
M. Wt: 248.30 g/mol
InChI Key: RBHQIYIHQNSNBS-UHFFFAOYSA-N
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Description

[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid is an organic compound that features a naphthalene ring substituted with a methoxy group and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid typically involves the introduction of the sulfanylacetic acid group to the naphthalene ring. One common method is through the reaction of 1-methoxynaphthalene with a suitable thiol reagent under acidic or basic conditions to form the sulfanyl derivative, followed by carboxylation to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfanyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid involves its interaction with molecular targets through its functional groups. The methoxy and sulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naproxen: A nonsteroidal anti-inflammatory drug with a similar naphthalene structure.

    Nabumetone: Another NSAID with a methoxy-naphthalene core.

    (2-Methoxynaphthalen-1-yl)acetic acid: A related compound with a different substitution pattern on the naphthalene ring.

Uniqueness

[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid is unique due to the presence of both methoxy and sulfanylacetic acid groups, which confer distinct chemical and biological properties

Properties

CAS No.

113661-85-1

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

2-(1-methoxynaphthalen-2-yl)sulfanylacetic acid

InChI

InChI=1S/C13H12O3S/c1-16-13-10-5-3-2-4-9(10)6-7-11(13)17-8-12(14)15/h2-7H,8H2,1H3,(H,14,15)

InChI Key

RBHQIYIHQNSNBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)SCC(=O)O

Origin of Product

United States

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